MFCD18313852

Description

However, based on the structural and methodological frameworks outlined in the references, such compounds are typically analyzed for their molecular properties, synthesis routes, and pharmacological relevance. For example, similar compounds in the evidence (e.g., CAS 1022150-11-3 and 1046861-20-4) are characterized by molecular formulas, safety data (e.g., hazard statements like H302 for acute toxicity), and physicochemical parameters such as solubility, logP values, and bioactivity scores .

Properties

IUPAC Name |

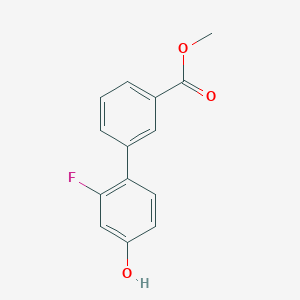

methyl 3-(2-fluoro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJYVFVZTIANSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684363 | |

| Record name | Methyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-37-9 | |

| Record name | Methyl 2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of MFCD18313852 involves several synthetic routes and reaction conditions. One common method includes the use of sol-gel techniques, microemulsion, and hydrothermal synthesis. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s effectiveness in various applications. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure consistency and purity.

Chemical Reactions Analysis

MFCD18313852 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

MFCD18313852 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, it has potential applications in drug delivery systems and as a component in diagnostic tools. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of advanced materials and as a component in various manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD18313852 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Understanding the molecular mechanisms underlying its action is crucial for developing new applications and improving its effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons:

Structural and Physicochemical Properties

Key parameters for comparison include:

- Molecular Formula and Weight : Critical for understanding reactivity and pharmacokinetics.

- LogP (Partition Coefficient) : Indicates lipophilicity, influencing membrane permeability. For instance, CAS 1046861-20-4 has logP values ranging from 0.0 (iLOGP) to 2.15 (XLOGP3), suggesting moderate lipophilicity .

- Topological Polar Surface Area (TPSA) : Predicts bioavailability. Compounds like CAS 918538-05-3 have a TPSA of 40.46 Ų, correlating with moderate GI absorption .

- Solubility : CAS 1761-61-1 exhibits a solubility of 0.687 mg/mL, classified as "soluble" under ESOL criteria .

Table 1: Comparative Analysis of Selected Compounds

Research Findings and Limitations

- Structural Similarity: Compounds like CAS 139502-80-0 and its analogs exhibit similarity scores up to 1.00 (exact matches) or 0.96 (near-identical structures), emphasizing the importance of minor structural variations in altering properties .

- Synthetic Efficiency : Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1) reduce environmental impact compared to traditional methods .

- Gaps in Data : Specific details on MFCD18313852 (e.g., synthesis, bioactivity) are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.